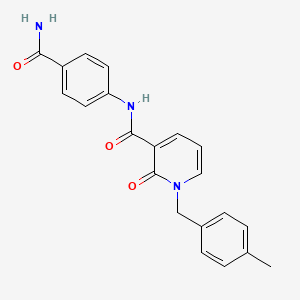

![molecular formula C17H13ClN4O2 B2953844 N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide CAS No. 1093066-90-0](/img/structure/B2953844.png)

N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

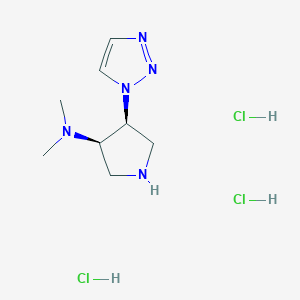

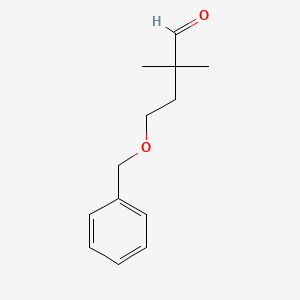

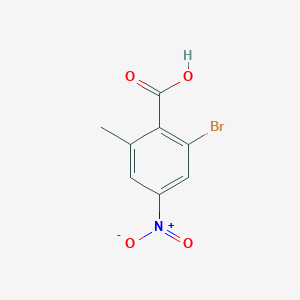

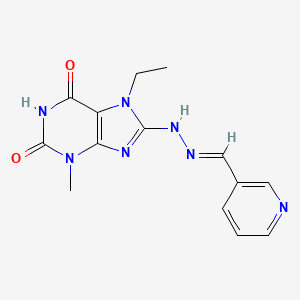

“N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as phenylbenzimidazoles . These are compounds containing a phenylbenzimidazole skeleton, which consists of a benzimidazole moiety where its imidazole ring is attached to a phenyl group . Benzimidazole derivatives exhibit a broad spectrum of biological activity that majorly includes antimicrobial, antifungal, analgesics, anti-diabetic and anticancer agents .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . To further confirm the chemical identity of the adducts, a crystal of the compound can be prepared and analyzed using X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed by comparing the compound with other similar compounds. For instance, it was concluded that the carbonyl group facilitated increasing the activity, since the reduction of the carbonyl to a hydroxy group greatly weakened the cellular potency .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . These techniques can provide information about the compound’s molecular structure, which can then be used to infer its physical and chemical properties.科学的研究の応用

Synthesis and Biological Applications

Synthesis and Antimicrobial Evaluation : Compounds structurally related to N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide have been synthesized and evaluated for their antimicrobial properties. For instance, novel N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and exhibited significant inhibition against bacterial and fungal growth, suggesting potential applications in developing new antimicrobial agents (Akbari et al., 2008).

Antitumor Activity : The synthesis of compounds with similar structural features has shown promising antitumor activities. For example, novel derivatives with antitumor properties have been synthesized, indicating the potential for these compounds to serve as leads in the development of new anticancer therapies (El-Nassan, 2012).

Synthetic Methodologies : The synthesis of complex pyrimido[1,2-a]benzimidazole derivatives involves innovative synthetic strategies, offering insights into the chemical synthesis of novel compounds for various scientific research applications. For instance, the use of Ugi 3CC conditions to generate unique substituted 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides highlights the versatility of synthetic approaches in accessing new chemical entities (Ghandi et al., 2010).

Carrier Systems for Agricultural Applications : Related compounds, such as carbendazim, have been incorporated into solid lipid nanoparticles and polymeric nanocapsules for sustained release in agricultural applications. This research demonstrates the potential of using similar compounds in advanced delivery systems for targeted and controlled release, reducing environmental impact and enhancing efficiency (Campos et al., 2015).

将来の方向性

Benzimidazole derivatives, including “N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide”, have shown promise in various areas of medicinal chemistry . Due to the vast therapeutic potential of benzimidazole scaffold in cancer research, medicinal chemists have gained a lot of attraction to explore it more and develop novel, highly effective and target-specific benzimidazole-based potential anticancer drugs .

作用機序

Target of Action

The compound, also known as N-(2-chlorophenyl)-11-oxo-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-13-carboxamide, is a derivative of benzimidazole . Benzimidazole derivatives are known to interact with a variety of biological targets.

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzymes or binding to receptors . The specific interaction of this compound with its target would depend on the nature of the target and the specific structural features of the compound.

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . The effects on these pathways can lead to a variety of downstream effects, including changes in cellular function and potential therapeutic effects.

生化学分析

Biochemical Properties

N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other substances . Additionally, it binds to specific receptors on cell membranes, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can alter gene expression, leading to changes in protein synthesis and cellular metabolism. For instance, it may upregulate or downregulate genes involved in oxidative stress responses, thereby impacting cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to active sites of enzymes, either inhibiting or activating their functions . This binding can lead to changes in enzyme conformation and activity, affecting downstream biochemical pathways. Additionally, the compound can interact with DNA, influencing transcriptional activity and gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biochemical pathways, influencing metabolic flux and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the nucleus, where it can interact with DNA and transcription factors . Additionally, it may localize to mitochondria, affecting mitochondrial function and energy metabolism. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments.

特性

IUPAC Name |

N-(2-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O2/c18-10-5-1-2-6-11(10)19-16(24)14-9-15(23)21-17-20-12-7-3-4-8-13(12)22(14)17/h1-8,14H,9H2,(H,19,24)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVPFRGIHDAKOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2953765.png)

![Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride](/img/structure/B2953769.png)

![(5-Methyl-1,2-oxazol-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2953770.png)

![(3-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2953771.png)

![(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane](/img/structure/B2953772.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-morpholinobenzamide](/img/structure/B2953776.png)

![1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2953777.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2953781.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2953783.png)